molecular formula C19H25N5O3S2 B2628028 N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105228-24-7

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2628028
CAS No.: 1105228-24-7
M. Wt: 435.56
InChI Key: IFLLPWZMCOSHBY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2-methoxyethyl)-2-[[5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide . The nomenclature reflects the following structural hierarchy:

  • Parent chain : Acetamide, with a sulfur-linked thiadiazole substituent.
  • Substituents :
    • A 1,3,4-thiadiazole ring at position 2 of the acetamide.
    • A piperazine ring substituted at position 4 with a 4-methylbenzoyl group.
    • A 2-methoxyethyl group appended to the acetamide nitrogen.

Isomeric possibilities are limited due to the fixed positions of substituents on the thiadiazole and piperazine rings. However, restricted rotation around the benzoyl-piperazine bond could theoretically lead to atropisomerism, though no experimental evidence of such isomers has been reported.

Molecular Architecture Analysis: Thiadiazole-Piperazine-Acetamide Hybrid Scaffold

The molecule (C₁₉H₂₅N₅O₃S₂, MW = 435.6 g/mol) features three key domains:

  • 1,3,4-Thiadiazole core : A five-membered aromatic ring with two nitrogen atoms and one sulfur atom, providing electron-deficient characteristics conducive to π-stacking interactions.
  • Piperazine linker : A six-membered diamine ring substituted at position 4 with a 4-methylbenzoyl group, introducing conformational flexibility and hydrogen-bonding potential.
  • Acetamide-thioether sidechain : A sulfur-bridged acetamide moiety with a 2-methoxyethyl group, enhancing solubility through polar interactions.
Table 1: Key Structural Features
Domain Structural Role Key Interactions
1,3,4-Thiadiazole Aromatic heterocycle π-π stacking, dipole-dipole
Piperazine Conformational scaffold Hydrogen bonding, cation-π
4-Methylbenzoyl Hydrophobic anchor Van der Waals, hydrophobic
Acetamide-thioether Solubility modulator Hydrogen bonding, dipole-dipole

Crystallographic Data and Conformational Studies

No experimental crystallographic data for this specific compound is currently available. However, studies on analogous piperazine-thiadiazole hybrids suggest:

  • Piperazine conformation : Typically adopts a chair conformation in solid states, with substituents occupying equatorial positions to minimize steric strain.
  • Thiadiazole orientation : The sulfur atom in the 1,3,4-thiadiazole ring often participates in intermolecular S···N contacts, potentially influencing crystal packing.
  • Benzoyl group : The 4-methyl substituent on the benzoyl moiety likely induces a coplanar arrangement with the piperazine ring to maximize conjugation.

Computational modeling (e.g., density functional theory) could predict preferred conformations, particularly regarding torsion angles between the thiadiazole and piperazine moieties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted NMR features based on analogous piperazine-thiadiazole systems:

Proton NMR (δ, ppm)
  • Piperazine protons : Singlet at 3.15–3.77 ppm (methylene groups).
  • Thiadiazole protons : Absent (fully substituted aromatic system).
  • Methoxyethyl group :
    • OCH₃: Singlet at ~3.30 ppm.
    • CH₂O: Multiplet at 3.40–3.60 ppm.
  • 4-Methylbenzoyl :
    • Aromatic protons: Doublets at 7.20–7.80 ppm.
    • CH₃: Singlet at 2.40 ppm.
Carbon-13 NMR (δ, ppm)
  • Thiadiazole carbons : 128–184 ppm (C-2 and C-5).
  • Piperazine carbons : 46–49 ppm (methylene).
  • Acetamide carbonyl : 168–170 ppm.
  • Benzoyl carbonyl : 165–167 ppm.
Table 2: Predicted NMR Assignments
Group ^1H δ (ppm) ^13C δ (ppm) Multiplicity
Piperazine CH₂ 3.15–3.77 46–49 Singlet
OCH₃ 3.30 55 Singlet
CH₂O (methoxyethyl) 3.40–3.60 70 Multiplet
4-Methylbenzoyl CH₃ 2.40 21 Singlet
Acetamide C=O 168–170
Infrared (IR) Vibrational Frequency Analysis

Key IR absorptions inferred from structural analogs:

  • N-H stretch : 3290–3440 cm⁻¹ (amide NH).
  • C=O stretch :
    • Acetamide: 1660–1680 cm⁻¹.
    • Benzoyl: 1630–1650 cm⁻¹.
  • C-N stretch : 1090–1190 cm⁻¹ (piperazine).
  • C-S stretch : 710–750 cm⁻¹ (thiadiazole and thioether).
  • OCH₃ : 2820–2980 cm⁻¹ (C-H stretch).
Table 3: Characteristic IR Bands
Bond/Vibration Wavenumber (cm⁻¹) Intensity
N-H (amide) 3290–3440 Medium
C=O (acetamide) 1660–1680 Strong
C=O (benzoyl) 1630–1650 Strong
C-N (piperazine) 1090–1190 Medium
C-S (thiadiazole) 710–750 Weak
Mass Spectrometric Fragmentation Patterns

Predicted fragmentation pathways for [M+H]⁺ (m/z 436):

  • Loss of methoxyethyl group (C₃H₇O, 75 Da): m/z 361.
  • Cleavage at acetamide :
    • Fragment A: C₅H₁₀NO₂S (m/z 156).
    • Fragment B: C₁₄H₁₅N₄O₂S (m/z 279).
  • Benzoyl-piperazine dissociation : m/z 268 (C₁₃H₁₄N₂O).
Table 4: Major MS Fragments
m/z Proposed Structure Origin
436 [M+H]⁺ Molecular ion
361 M⁺ - C₃H₇O Methoxyethyl loss
279 C₁₄H₁₅N₄O₂S⁺ Acetamide cleavage
268 C₁₃H₁₄N₂O⁺ Benzoyl-piperazine dissociation

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-14-3-5-15(6-4-14)17(26)23-8-10-24(11-9-23)18-21-22-19(29-18)28-13-16(25)20-7-12-27-2/h3-6H,7-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLLPWZMCOSHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of Thiadiazole Core: The 1,3,4-thiadiazole core can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Piperazine Moiety: The piperazine ring can be introduced by reacting the thiadiazole intermediate with 4-(4-methylbenzoyl)piperazine in the presence of suitable coupling agents.

    Attachment of Methoxyethyl Group: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related thiadiazole derivatives possess antibacterial and antifungal properties effective against various strains, including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 16–31.25 μg/mL for bacterial strains, suggesting their potential as antimicrobial agents .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Certain compounds in this class have demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Neurological Applications

The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been linked to neuroprotective effects and are being explored for their efficacy in conditions such as anxiety and depression . Preliminary studies on similar compounds indicate that they may modulate neurotransmitter systems, offering a pathway for new treatments.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and tested against several bacterial strains. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential for development as an antibacterial agent .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiadiazole derivatives, where one derivative was shown to inhibit cell growth in breast cancer cell lines significantly. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives with piperazine-based substituents. Key structural analogues include:

Compound Name Substituent Modifications Key Differences Biological Activity Reference
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide - Ethyl group at C5 of thiadiazole
- 2-Fluorophenyl on piperazine
Lacks methoxyethyl and 4-methylbenzoyl groups Antipsychotic potential (via dopamine receptor modulation)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide - Benzothiazole core replaces thiadiazole
- 4-Methylpiperazine substituent
Different heterocycle; simpler substituent profile Acetylcholinesterase inhibition (IC₅₀ = 12 μM)
2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide - Imidazo-thiadiazole fused ring
- 4-Fluorophenyl group
Enhanced aromaticity and rigidity Anti-inflammatory (COX-2 inhibition) and antimicrobial activity

Functional Comparisons

  • Receptor Binding : The 4-methylbenzoyl-piperazine group in the target compound likely enhances hydrophobic interactions with enzyme active sites, such as acetylcholinesterase or bacterial efflux pumps, compared to simpler piperazine derivatives (e.g., 4-isopropylpiperazine in ) .
  • Antimicrobial Activity : Thiadiazoles with sulfur-containing side chains (e.g., thioacetamide in the target compound) exhibit superior Gram-positive bacterial inhibition (MIC = 4–8 μg/mL) compared to oxygen-linked analogues (MIC = 16–32 μg/mL) .

Biological Activity

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of a piperazine ring and a methoxyethyl group further enhances its pharmacological profile.

Antimicrobial Activity

The thiadiazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds with a 1,3,4-thiadiazole core exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain thiadiazole derivatives have been reported as low as 32.6 μg/mL, outperforming standard antibiotics like ampicillin .
  • Specific derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of thiadiazole-containing compounds have been explored extensively. The following findings highlight the significance of this compound in cancer research:

  • Cytotoxicity : Several thiadiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. For example, certain derivatives exhibited IC50 values less than those of established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
Thiadiazole Derivative AA-4311.98 ± 1.22
Thiadiazole Derivative BJurkat1.61 ± 1.92
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cancer cell proliferation. Molecular dynamics simulations have suggested interactions with key proteins involved in cell survival pathways .

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, this compound may exhibit other pharmacological activities:

  • Anticonvulsant Activity : Some thiazole derivatives have been reported to possess anticonvulsant properties, potentially providing therapeutic avenues for seizure disorders .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound:

  • Synthesis and Screening : A recent study synthesized various thiadiazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications on the thiadiazole ring significantly influenced biological activity .
  • Structure-Activity Relationship (SAR) : Research has shown that substituents on the thiadiazole ring can enhance or diminish biological activity. For example, the introduction of specific groups at the C-5 position has been linked to increased antifungal activity against Candida albicans .

Q & A

Q. How to design a high-throughput screening (HTS) pipeline for this compound?

  • Steps :

Library Generation : Synthesize analogs with varying piperazine and thiadiazole substituents .

Primary Assay : Use fluorescence polarization for rapid binding affinity assessment.

Secondary Assay : Validate hits with SPR (surface plasmon resonance) for kinetic analysis .

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